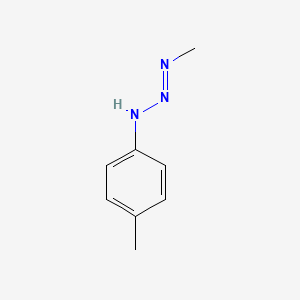

1-Methyl-3-p-tolyltriazene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(methyldiazenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGJVDGPCGXBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066680 | |

| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21124-13-0 | |

| Record name | 1-Methyl-3-p-tolyltriazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21124-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-4-tolyltriazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-p-tolyltriazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-3-p-tolyltriazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-p-tolyltriazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-3-P-TOLYLTRIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D41T26MB6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3-p-tolyltriazene (CAS No. 21124-13-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Methyl-3-p-tolyltriazene, a seemingly unassuming aryldialkyltriazene, holds a significant position at the intersection of synthetic chemistry, analytical science, and toxicology. This technical guide provides a comprehensive overview of this compound, moving beyond a simple recitation of facts to delve into the causal relationships that govern its synthesis, reactivity, and biological effects. As a Senior Application Scientist, the aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary for the safe and effective handling and application of this versatile yet hazardous chemical. This document emphasizes the importance of understanding the underlying mechanisms of action, from its utility as a methylating agent to its potential as a genotoxic carcinogen.

Physicochemical Properties and Synthesis

This compound is an organic compound with the molecular formula C₈H₁₁N₃ and a molecular weight of 149.19 g/mol .[1] It typically presents as a light orange to yellow or green powder or crystalline solid.[2][3]

| Property | Value | Source |

| CAS Number | 21124-13-0 | [2] |

| Molecular Formula | C₈H₁₁N₃ | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [2][3] |

| Melting Point | 75-80 °C | [4] |

| Purity | Typically ≥98% | [1] |

| Storage | 4°C, under nitrogen | [1] |

Synthesis Workflow

The most common and convenient synthesis of this compound involves a diazonium coupling reaction.[5] The process begins with the diazotization of p-toluidine, followed by a coupling reaction with methylamine.

Detailed Synthesis Protocol

-

Diazotization of p-Toluidine:

-

To a flask immersed in an ice-salt bath at approximately -10°C, add p-toluidine.

-

A mixture of crushed ice and concentrated hydrochloric acid is added to the p-toluidine with stirring.

-

A solution of potassium nitrite in water is then slowly added while maintaining the low temperature. The addition is continued until a positive test on starch-potassium iodide paper is observed.[5]

-

The mixture is stirred for an additional hour to ensure complete reaction.

-

-

Coupling with Methylamine:

-

The p-toluenediazonium chloride solution is neutralized to a pH of 6.8-7.2 at 0°C with a cold, concentrated aqueous solution of sodium carbonate.

-

This cold, neutral solution is then slowly added to a vigorously stirred mixture of aqueous methylamine, sodium carbonate, and crushed ice, maintaining a temperature of approximately -10°C.[5]

-

-

Purification:

-

The reaction mixture is extracted with ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate.

-

The ether is removed by evaporation on a rotary evaporator at room temperature.

-

The crude product is then purified by sublimation under vacuum or by recrystallization from hexane to yield the final product.[5]

-

Note: Care should be exercised during the sublimation of triazenes, as explosions have been reported with analogous compounds at elevated temperatures.[5]

Applications in Organic Synthesis

The primary application of this compound in a laboratory setting is as a methylating agent, particularly for the esterification of carboxylic acids.[6] This reactivity stems from its ability to generate a transient and highly reactive methylating species.

Mechanism of Esterification

The esterification process is initiated by the protonation of the triazene by the carboxylic acid. This protonated intermediate is unstable and decomposes to yield a diazonium salt, an amine, and, crucially, a methyldiazonium cation or a related species that acts as the methyl source.

This method of esterification is considered superior to the use of diazomethane in some contexts, as this compound is a crystalline, stable solid that is easier to handle and store.[5]

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to its chemical reactivity as a methylating agent. This property, while useful in organic synthesis, is also the basis for its genotoxicity and potential carcinogenicity.

Metabolic Activation

While some simpler triazenes can decompose spontaneously under physiological conditions, many aryldialkyltriazenes require metabolic activation to exert their biological effects. This activation is often mediated by cytochrome P450 (CYP450) enzymes in the liver.[7][8] The proposed metabolic activation pathway for this compound involves the enzymatic hydroxylation of the N-methyl group.

This hydroxymethyl intermediate is unstable and spontaneously decomposes to yield the p-tolyldiazonium cation and the highly electrophilic methyldiazonium ion. It is this methyldiazonium ion that is believed to be the ultimate carcinogenic and mutagenic species, readily reacting with nucleophilic sites on DNA.[9]

DNA Adduct Formation

The methyldiazonium ion generated from the metabolic activation of this compound can methylate DNA at several positions. The primary adducts formed are N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG).[1] While N7-MeG is the most abundant adduct, it is the O6-MeG lesion that is considered the most mutagenic and carcinogenic.[1]

-

O6-methylguanine (O6-MeG): This adduct is particularly problematic as it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[1]

-

N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA): These adducts are generally considered to be cytotoxic rather than mutagenic and are typically repaired by the base excision repair (BER) pathway.[1]

The formation of these DNA adducts, if not properly repaired by cellular mechanisms such as O6-methylguanine-DNA methyltransferase (MGMT), can lead to mutations, chromosomal damage, and ultimately, the initiation of carcinogenesis.

Toxicology and Safety

Given its mechanism of action as a DNA alkylating agent, this compound is classified as a hazardous substance.

| Hazard Information | Classification | Source |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |

| Carcinogenicity | Suspected of causing cancer. | [4] |

Mutagenicity

Studies have shown that this compound is a direct-acting mutagen in bacterial systems, such as Salmonella typhimurium, causing base-substitution mutations.[9]

Carcinogenicity

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Analytical Methodologies

The analysis of this compound and its metabolites in biological matrices is crucial for toxicological studies and for understanding its pharmacokinetic profile. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

Sample Preparation for Biological Matrices (Plasma/Urine)

A generic workflow for the extraction of this compound and its metabolites from plasma or urine would typically involve:

-

Protein Precipitation: For plasma samples, a cold organic solvent such as acetonitrile is added to precipitate proteins.

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): This step is used to further clean up the sample and concentrate the analytes of interest.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent compatible with the HPLC mobile phase.

HPLC-MS/MS Analysis

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the parent compound from its more polar metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for quantification. Specific parent-to-daughter ion transitions for this compound and its expected metabolites would need to be determined.

Analysis of DNA Adducts

The detection and quantification of DNA adducts like O6-MeG, N7-MeG, and N3-MeA typically involve:

-

DNA Isolation: Extraction of DNA from cells or tissues.

-

DNA Hydrolysis: Enzymatic or acidic hydrolysis of DNA to release the adducted nucleosides or bases.

-

LC-MS/MS Analysis: Sensitive quantification of the specific adducts using isotopically labeled internal standards.

Conclusion

This compound is a compound of significant interest due to its dual nature as a useful synthetic reagent and a potential genotoxic agent. For researchers, scientists, and drug development professionals, a thorough understanding of its chemistry, mechanism of action, and associated hazards is paramount. Its utility as a methylating agent in organic synthesis is well-established, offering a more stable alternative to diazomethane. However, this same reactivity underlies its biological activity, which is mediated by metabolic activation to a potent electrophile that methylates DNA. The formation of mutagenic DNA adducts, particularly O6-methylguanine, is a key event in its toxicological profile and the basis for its classification as a suspected carcinogen. Adherence to strict safety protocols and the use of sensitive analytical methods are essential for mitigating the risks associated with its use and for furthering our understanding of its biological effects.

References

- ResearchGate.

- National Center for Biotechnology Information. Urinary metabolites of 3,3-dimethyl-1-phenyltriazene. [Link]

- National Center for Biotechnology Information. Triazene metabolism. I. The effect of substituents in the aryl group on the kinetics of enzyme-catalysed N-demethylation of 1-aryl-3,3-dimethyltriazenes. [Link]

- Organic Syntheses. Triazene, 1-methyl-3-p-tolyl-. [Link]

- National Center for Biotechnology Information. Cytochrome P450-mediated bioactivation of the epidermal growth factor receptor inhibitor erlotinib to a reactive electrophile. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Urinary metabolite of 1-(2,4,6-trichlorophenyl)-3,3-dimethyltriazene with an intact diazoamino structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carcinogenicity of cytostatic triazenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Acute and oral subchronic toxicity of D-003 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abstract for TR-1 [ntp.niehs.nih.gov]

- 7. Triazene metabolism. I. The effect of substituents in the aryl group on the kinetics of enzyme-catalysed N-demethylation of 1-aryl-3,3-dimethyltriazenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450-mediated bioactivation of the epidermal growth factor receptor inhibitor erlotinib to a reactive electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: Unveiling 1-Methyl-3-p-tolyltriazene

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Methyl-3-p-tolyltriazene

This compound, a member of the aryldialkyltriazene family, is a versatile and stable crystalline solid that has carved a niche in modern organic synthesis.[1] Unlike the notoriously hazardous and unstable diazomethane, this compound offers a safer and more convenient alternative for methylation reactions, particularly for the esterification of carboxylic acids.[1][2] Its utility extends from the synthesis of dyes and specialty chemicals to its application as a derivatization agent in analytical chemistry and its potential role in the development of pharmaceutical agents.[3][4]

This guide provides a comprehensive overview of this compound, delving into its core chemical properties, established synthetic protocols, reactivity, and critical safety considerations. The content herein is synthesized from peer-reviewed literature and authoritative chemical resources to provide researchers with the practical insights needed to effectively and safely utilize this important reagent.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These data are essential for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 21124-13-0 | [3][5][6] |

| Molecular Formula | C₈H₁₁N₃ | [3][5] |

| Molecular Weight | 149.19 g/mol | [5] |

| Appearance | Light orange to yellow or green powder/crystals. White needles when recrystallized from hexane. | [1][3][6] |

| Melting Point | 75-81.5 °C | [1][6] |

| Solubility | Soluble in ether. | [6] |

| Storage Temperature | 4°C or Refrigerator, stored under nitrogen. | [5][6] |

| InChI Key | DNGJVDGPCGXBFF-UHFFFAOYSA-N | |

| SMILES | CC1=CC=C(C=C1)NN=NC | [5] |

Synthesis and Purification: A Validated Protocol

The most reliable and convenient synthesis of this compound involves a two-step, one-pot reaction starting from p-toluidine.[1] This procedure, detailed in Organic Syntheses, is favored for its scalability and accessibility.

Synthesis Workflow Diagram

The overall synthetic process can be visualized as follows:

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from Organic Syntheses, Coll. Vol. 5, p. 797 (1973).[7] A thorough risk assessment should be performed before undertaking this procedure.

Step 1: Diazotization of p-Toluidine

-

To a 2-L flask equipped with an efficient mechanical stirrer and immersed in an ice-salt bath at approximately -10°C, add p-toluidine (50.2 g, 0.47 mol).

-

Add a mixture of crushed ice (250 g) and concentrated hydrochloric acid (140 mL) to the p-toluidine with stirring.

-

Slowly add a solution of potassium nitrite (46.8 g, 0.55 mol) in 150 mL of water over 1-2 hours, maintaining the temperature at -10°C. Continue addition until a positive test on starch-potassium iodide paper is observed.

-

Stir the resulting solution for an additional hour to ensure complete reaction. This forms the p-toluenediazonium chloride intermediate.

Step 2: Coupling with Methylamine

-

Adjust the pH of the cold diazonium salt solution to 6.8–7.2 at 0°C using cold, concentrated aqueous sodium carbonate. The solution will turn red-orange.

-

In a separate 3-L flask, prepare a vigorously stirred mixture of sodium carbonate (150 g), 30–35% aqueous methylamine (300 mL), and crushed ice (100 g).

-

Slowly add the neutralized diazonium salt solution to the methylamine mixture over approximately 45 minutes, keeping the reaction temperature around -10°C. The reaction is complete when a drop of the solution no longer produces a red color with a β-naphthol solution.[1]

Step 3: Work-up and Purification

-

Extract the reaction mixture with three 1-L portions of ether.

-

Dry the combined ethereal extracts with anhydrous sodium sulfate and evaporate the solvent on a rotary evaporator at room temperature to yield the crude product (approx. 65 g).

-

[CRITICAL SAFETY NOTE] Purify the crude triazene by sublimation at 50°C (1 mm). This step must be conducted behind an appropriate safety shield, as a violent explosion occurred during the sublimation of a similar compound, 1-benzyl-3-p-tolyltriazene.[1][7]

-

The yellow, crystalline sublimate (approx. 43.3 g, 62% yield) can be further purified by recrystallization from hexane to yield pure this compound as white needles (m.p. 80.5–81.5°C).[1]

Reactivity and Mechanistic Insights

The primary utility of this compound lies in its function as a methylating agent for acidic protons, most notably in carboxylic acids.[1] This reactivity provides a significant advantage over diazomethane, as the triazene is a stable, crystalline solid that is easy to handle and store, and its reactions are less prone to side reactions.[1][7]

Mechanism of Esterification

The esterification of a carboxylic acid proceeds through a well-defined mechanism. The reaction is initiated by the protonation of the triazene by the acidic proton of the carboxylic acid. This protonated intermediate is unstable and rapidly decomposes.

Caption: Mechanism of carboxylic acid esterification.

Causality in the Mechanism:

-

Protonation: The carboxylic acid protonates the N-3 nitrogen of the triazene, forming an unstable triazenium cation and a carboxylate anion.

-

Decomposition: This intermediate collapses, releasing molecular nitrogen (N₂), which is an excellent leaving group and drives the reaction forward thermodynamically.

-

Methylation: The resulting methyldiazonium ion (or a related species) is a potent electrophile that is immediately trapped by the carboxylate nucleophile, forming the methyl ester. p-Toluidine is generated as a byproduct.

This reaction is highly efficient and proceeds with the gentle evolution of nitrogen gas. It is effective for a wide range of carboxylic acids, including sensitive substrates that might be incompatible with harsher esterification methods.[2]

Key Applications in Research and Development

The stable and reliable nature of this compound has led to its adoption in several scientific domains.

-

Organic Synthesis : Beyond simple esterification, it serves as a valuable intermediate in the synthesis of more complex organic molecules, including azo dyes and other specialty chemicals.[3][4] Its predictable reactivity makes it a useful tool for introducing methyl groups in multi-step synthetic pathways.

-

Analytical Chemistry : It is used as a derivatizing agent for the gas chromatographic analysis of biological metabolites. For instance, it has been successfully employed for the methylation of hippuric and methylhippuric acids in urine samples, facilitating their detection and quantification.[8] This application is crucial for toxicology studies and metabolic research.

-

Pharmaceutical and Biological Research : Triazene compounds, as a class, exhibit a wide range of biological activities, including antineoplastic and antimicrobial properties.[9] While this compound itself is noted for its mutagenic properties in bacterial assays, its structural motif is of interest in medicinal chemistry for designing novel therapeutic agents.[2] It has also been investigated as a DNA-methylating agent in the context of creating bifunctional anticancer molecules.[2]

Toxicology and Safety Profile

As with all reactive chemical reagents, a clear understanding of the toxicological and safety profile of this compound is paramount for its handling.

Hazard Information:

| Hazard Type | Description | GHS Codes | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 | |

| Carcinogenicity | Suspected of causing cancer. | H351 | |

| Mutagenicity | Shown to be a direct-acting mutagen for Salmonella typhimurium. | - | [2] |

| Physical Hazard | Risk of explosion during sublimation at elevated temperatures. | - | [1][7] |

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment : Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory. For weighing and transferring solid material, a dust mask (e.g., N95) is recommended.

-

Sublimation : As noted previously, sublimation must be performed with extreme caution behind a blast shield due to the documented explosion hazard with an analogous compound.[1][7]

-

Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the development of safer, more practical reagents in organic chemistry. Its stability as a crystalline solid, coupled with its potent and clean reactivity as a methylating agent, makes it a superior choice over diazomethane for many applications. For researchers in organic synthesis, analytical chemistry, and drug discovery, a thorough understanding of its properties, synthetic methods, and safety protocols is essential for leveraging its full potential. By adhering to the validated procedures and safety guidelines outlined in this guide, scientists can confidently incorporate this versatile compound into their experimental workflows.

References

- White, E. H., Baum, A. A., & Eitel, D. E. (1968). This compound. Organic Syntheses, 48, 102. [Link]

- Organic Syntheses. (1973). This compound AND ITS USE IN THE ESTERIFICATION OF ACIDS. Organic Syntheses, Collective Volume, 5, 797. [Link]

- Organic Syntheses Procedure. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... Organic Syntheses. [Link]

- ResearchGate. 1-Methyl-3- p -Tolyltriazene and its Use in the Esterification of Acids.

- Claramunt, R. M., et al. (n.d.).

- da Silva, A. C. S., et al. (2022). Assessment of the biological potential of diaryltriazene-derived triazene compounds. PMC. [Link]

- PubChem. This compound. PubChem. [Link]

- Al-Ostoot, F. H., et al. (2021). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl)

- Al-Masoudi, W. A. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound CAS#: 21124-13-0 [m.chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

- 8. 3-甲基-1-(对甲苯基)三氮烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Assessment of the biological potential of diaryltriazene-derived triazene compounds - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-3-p-tolyltriazene mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-Methyl-3-p-tolyltriazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a monoalkyl triazene compound that serves as a crucial model for understanding the bioactivation, molecular toxicology, and cellular response mechanisms of a class of potent alkylating agents. Its biological activity is not inherent but is contingent upon metabolic activation to a highly reactive electrophilic species. This guide provides a comprehensive technical overview of the mechanism of action of this compound, from its enzymatic activation and the subsequent DNA damage to the intricate cellular repair and signaling pathways that determine the ultimate fate of the cell. We will delve into the causality behind its cytotoxic and mutagenic effects, supported by detailed experimental protocols and visual pathway diagrams to offer a complete picture for researchers in oncology, toxicology, and drug development.

The Critical First Step: Metabolic Bioactivation

The journey of this compound from a stable precursor to a potent DNA alkylating agent begins in the liver, orchestrated by the cytochrome P450 (CYP450) superfamily of enzymes.[1][2] This initial metabolic transformation is the rate-limiting step for its biological activity.

Cytochrome P450-Mediated N-Demethylation

The primary activation pathway is an oxidative N-demethylation reaction.[3] Specific CYP450 isoforms, often within the CYP1A, 2C, 2D, and 3A families, catalyze the hydroxylation of the N-methyl group.[4] This results in an unstable hydroxymethyl intermediate.

This hydroxymethyltriazene intermediate rapidly and spontaneously decomposes, yielding formaldehyde and an aryl-monomethyltriazene. This species then tautomerizes and cleaves to produce the ultimate carcinogenic and cytotoxic electrophile: the methyldiazonium ion (CH₃N₂⁺) , alongside p-toluidine.[5]

The formation of the methyldiazonium ion is the pivotal event, as this highly unstable and reactive cation is responsible for the subsequent methylation of nucleophilic sites on cellular macromolecules, most significantly DNA.

Figure 1: Metabolic activation pathway of this compound.

The Molecular Lesion: DNA Alkylation

Once formed, the methyldiazonium ion readily attacks electron-rich nitrogen and oxygen atoms in the DNA bases. This results in the formation of several DNA adducts, with the relative abundance of each adduct influencing the balance between cytotoxicity and mutagenicity.[6][7][8]

Spectrum of DNA Adducts

The primary DNA adducts formed by this compound are:

-

O⁶-methylguanine (O⁶-meG): This is the most critical lesion for cytotoxicity and mutagenicity.[5][9] During DNA replication, DNA polymerase frequently mispairs O⁶-meG with thymine instead of cytosine, leading to G:C to A:T transition mutations if not repaired.[9]

-

N⁷-methylguanine (N⁷-meG): This is typically the most abundant adduct formed. While less directly miscoding than O⁶-meG, N⁷-meG can destabilize the glycosidic bond, leading to the formation of an apurinic (AP) site, which is itself a mutagenic lesion.[10]

-

N³-methyladenine (N³-meA): This lesion is cytotoxic as it can block DNA replication.[5]

| DNA Adduct | Typical Abundance | Primary Biological Consequence | Repair Pathway |

| N⁷-methylguanine | Highest | Apurinic (AP) site formation, potential replication block | BER[10] |

| O⁶-methylguanine | Moderate | Miscoding (leads to G:C→A:T transitions), cytotoxic | MGMT, MMR[5][9] |

| N³-methyladenine | Lower | Blocks DNA replication, cytotoxic | BER[5] |

| Table 1: Key DNA adducts formed by this compound and their biological implications. |

The Cellular Crossroads: DNA Repair and Damage Response

The cellular response to the DNA damage inflicted by this compound is a complex interplay of multiple DNA repair pathways. The proficiency of these pathways ultimately determines whether the cell survives, undergoes apoptosis, or acquires mutations.[5]

O⁶-Methylguanine-DNA Methyltransferase (MGMT): The First Line of Defense

MGMT is a specialized DNA repair protein that plays a paramount role in mitigating the effects of O⁶-meG.[7][11][12] It functions as a "suicide enzyme," directly transferring the methyl group from the O⁶ position of guanine to one of its own cysteine residues.[5][13] This action is stoichiometric, meaning one MGMT molecule is consumed for each lesion repaired.

High levels of MGMT expression in cells confer significant resistance to this compound and other methylating agents by rapidly repairing the highly cytotoxic O⁶-meG adducts before they can trigger downstream cell death pathways.[12][13] Conversely, low or absent MGMT expression, often due to epigenetic silencing of the MGMT promoter, sensitizes cells to these agents.[11][12]

Mismatch Repair (MMR): A Double-Edged Sword

The Mismatch Repair (MMR) system, which normally corrects errors made during DNA replication, plays a crucial and somewhat paradoxical role in the cytotoxicity of this compound.[5]

When a cell with proficient MMR encounters an O⁶-meG lesion during replication, the polymerase inserts a thymine opposite it. The MMR machinery recognizes the resulting O⁶-meG:T mispair. However, instead of correctly repairing the lesion, the MMR system attempts a "futile" cycle of repair.[9] It removes the newly synthesized strand containing the thymine but leaves the original O⁶-meG adduct. In the subsequent round of repair synthesis, thymine is re-inserted, and the cycle repeats. These persistent, futile repair cycles lead to the formation of single-strand breaks, which can escalate to double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[9]

Therefore, in the context of O⁶-meG damage, a functional MMR system is essential for translating the DNA lesion into a cytotoxic outcome. Cells deficient in MMR are paradoxically more resistant to the cytotoxic effects of this compound, although they may accumulate more mutations.

Base Excision Repair (BER): The Housekeeping Pathway

The Base Excision Repair (BER) pathway is the primary mechanism for dealing with the N⁷-meG and N³-meA adducts.[5][10][14] The process is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base.[14][15] This creates an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the DNA backbone at this site, and the gap is filled in by a DNA polymerase and sealed by a DNA ligase.[15]

By efficiently repairing these N-alkylated purines, the BER pathway helps to mitigate some of the cytotoxic and mutagenic potential of this compound.

Sources

- 1. MGMT: A Personal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P450-mediated O-demethylated metabolite is responsible for rat hepatobiliary toxicity of pyridyltriazine-containing PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of N-demethylation reactions catalyzed by cytochrome P-450 and peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]

- 11. MGMT in TMZ-based glioma therapy: Multifaceted insights and clinical trial perspectives [pubmed.ncbi.nlm.nih.gov]

- 12. Absence of the MGMT protein as well as methylation of the MGMT promoter predict the sensitivity for temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of O6-methylguanine-DNA methyltransferase in protecting from alkylating agent-induced toxicity and mutations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]

- 15. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-3-p-tolyltriazene as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-methyl-3-p-tolyltriazene, a versatile and potent alkylating agent. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of its reactivity, provides field-proven experimental protocols, and explores its applications in both synthetic chemistry and the nuanced landscape of drug development. Every piece of information is grounded in authoritative sources to ensure scientific integrity.

Introduction: The Unique Profile of a Stable Diazomethane Surrogate

This compound, a crystalline and stable solid, stands as a significant tool in the chemist's arsenal, primarily as a safe and convenient precursor to the highly reactive methyldiazonium ion.[1] Unlike the notoriously explosive and toxic diazomethane gas, this triazene offers a user-friendly alternative for methylation and other alkylation reactions.[1] Its stability at room temperature allows for easy storage and handling, a critical advantage in both academic and industrial research settings.[1][2]

The core utility of this compound lies in its ability to generate a potent electrophile under mild conditions, enabling the alkylation of a wide range of nucleophiles. This guide will explore the fundamental chemistry of this process, from its synthesis to its diverse applications, with a particular focus on its relevance to the development of novel therapeutic agents.

Mechanism of Action: The Generation of the Methyldiazonium Ion

The alkylating capacity of this compound is not inherent to the molecule itself but is rather a consequence of its controlled decomposition into a highly reactive intermediate. Under acidic conditions or upon protonation by a substrate such as a carboxylic acid, the triazene undergoes a proton-catalyzed decomposition. This process involves the protonation of the N3 nitrogen, followed by the cleavage of the N2-N3 bond to release the methyldiazonium ion (CH₃N₂⁺) and p-toluidine. The methyldiazonium ion is a potent methylating agent that readily reacts with nucleophiles, while the other major byproduct is innocuous nitrogen gas.

This controlled generation of the alkylating species is a key advantage, as it allows for in situ formation and immediate reaction, minimizing the handling of hazardous reagents. The reaction rate can be influenced by the solvent, with nonpolar solvents generally favoring a faster reaction.[3]

Caption: Mechanism of this compound alkylation.

Synthesis of this compound: A Validated Protocol

The most convenient and widely used synthesis of this compound involves the coupling of a p-toluenediazonium salt with methylamine.[1] This procedure, detailed in Organic Syntheses, provides a reliable method for producing high-purity material.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Toluidine

-

Potassium nitrite (KNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Concentrated aqueous sodium carbonate (Na₂CO₃)

-

30-35% aqueous methylamine (CH₃NH₂)

-

Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Diazotization of p-Toluidine:

-

In a 2-liter flask equipped with a stirrer and immersed in an ice-salt bath at approximately -10°C, add p-toluidine.

-

Add a mixture of crushed ice and concentrated hydrochloric acid to the p-toluidine with stirring.

-

Slowly add a solution of potassium nitrite in water over 1-2 hours, maintaining the temperature below 0°C. Continue stirring for an additional hour after the addition is complete to ensure full reaction. A positive test on starch-potassium iodide paper indicates excess nitrous acid.

-

-

Neutralization and Coupling:

-

Bring the pH of the cold p-toluenediazonium chloride solution to 6.8-7.2 by the slow addition of a cold, concentrated aqueous solution of sodium carbonate.

-

In a separate 3-liter flask, prepare a vigorously stirred mixture of sodium carbonate, aqueous methylamine, and crushed ice, maintained at approximately -10°C.

-

Slowly add the neutralized diazonium salt solution to the methylamine mixture.

-

-

Extraction and Purification:

-

Extract the reaction mixture with three portions of ether.

-

Combine the ethereal extracts and dry over anhydrous sodium sulfate.

-

Evaporate the ether on a rotary evaporator at room temperature to yield the crude product.

-

Purify the crude this compound by sublimation at 50°C (1 mm Hg) or by recrystallization from hexane to obtain white needles.[1]

-

Causality Behind Experimental Choices:

-

Low Temperatures: The diazotization and coupling reactions are performed at low temperatures to prevent the decomposition of the unstable diazonium salt.

-

pH Control: Careful neutralization of the diazonium salt solution is crucial. If the solution is too acidic, the coupling reaction with methylamine will be inefficient. If it is too basic, side reactions can occur.

-

Vigorous Stirring: Ensures efficient mixing of the reactants, which is particularly important during the coupling step.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

Esterification of Carboxylic Acids

A primary application of this compound is the esterification of carboxylic acids, particularly for the synthesis of methyl esters.[1] This method is superior to using diazomethane as it avoids the handling of a hazardous gas and is less prone to side reactions.[1]

Experimental Protocol: Methyl Esterification of a Carboxylic Acid

Materials:

-

This compound

-

Carboxylic acid (e.g., 3,5-dinitrobenzoic acid)

-

Ether

Procedure:

-

Dissolve the this compound in ether in a flask.

-

In a dropping funnel, dissolve the carboxylic acid in ether.

-

Slowly add the carboxylic acid solution to the triazene solution at room temperature with gentle swirling.

-

Nitrogen gas will evolve, and the reaction is typically complete when the gas evolution ceases.

-

The methyl ester can then be isolated by standard workup procedures.[1]

DNA Alkylation and Applications in Drug Development

The ability of triazenes to generate alkyldiazonium ions makes them potent DNA alkylating agents.[4][5] This property is of significant interest in the development of anticancer drugs.[6] The alkylation of DNA, particularly at the O⁶ and N⁷ positions of guanine, can induce cytotoxic lesions leading to cell death.[7]

This compound and its analogs serve as model compounds for studying the mechanisms of DNA alkylation by triazene-based drugs.[4][7] Research has shown that the biological activity of these compounds correlates with their chemical behavior, such as their rate of decomposition to the alkylating species.[5]

Recent strategies in drug development have focused on creating hybrid molecules that combine a DNA-alkylating triazene moiety with another pharmacophore, such as a DNA intercalator, to create dual-action anticancer agents.[8] This approach aims to enhance cytotoxicity and overcome drug resistance mechanisms.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃ | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Melting Point | 75-80 °C (lit.) | [9] |

| Purity (Typical) | ≥98% | [2] |

| Storage Conditions | 4°C, stored under nitrogen | [2] |

Safety and Handling

While this compound is significantly safer than diazomethane, it is still a hazardous chemical and must be handled with appropriate precautions.

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[10] It is also suspected of causing cancer.[10]

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling this compound. Use a dust mask if handling the solid powder.[10]

-

Handling: Avoid creating dust. Perform manipulations in a well-ventilated fume hood.

-

Explosion Hazard: While the compound itself is relatively stable, analogs have been reported to explode upon sublimation at elevated temperatures.[3] Therefore, care should be exercised during purification by sublimation.

-

Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis and drug development. Its stability, ease of handling, and ability to generate a potent methylating agent under mild conditions make it an excellent alternative to diazomethane. Its role as a DNA alkylating agent provides a foundation for the design of novel anticancer therapeutics. By understanding its mechanism of action and adhering to safe handling practices, scientists can effectively harness the synthetic potential of this important compound.

References

- White, E. H., Baum, A. A., & Eitel, D. E. (1968). This compound and its use in the esterification of acids. Organic Syntheses, 48, 102. [Link]

- Organic Syntheses, Coll. Vol. 5, p. 797 (1973); Vol. 48, p. 102 (1968). Working with Hazardous Chemicals. [Link]

- Walunj, D., Egarmina, K., Tuchinsky, H., & Gellerman, G. (2020). Expedient synthesis and anticancer evaluation of dual-action 9-anilinoacridine methyl triazene chimeras. Chemical Biology & Drug Design, 96(2), 834-845. [Link]

- Haq, I., Milligan, J. R., Lloyd, D. R., & Tisdale, M. J. (1996). Base sequence selectivity in the alkylation of DNA by 1,3-dialkyl-3-acyltriazenes. Chemical Research in Toxicology, 9(7), 1129-1135. [Link]

- Lijinsky, W., & Singer, G. M. (1991). 1,3-Dialkyltriazenes: reactive intermediates and DNA alkylation. Chemical Research in Toxicology, 4(3), 334-340. [Link]

- Michejda, C. J., Kroeger-Koepke, M. B., Kovatch, R. M., & Lijinsky, W. (1992). Alkylation of DNA by 1,3-dialkyl-3-acyltriazenes: correlation of biological activity with chemical behavior. Chemical Research in Toxicology, 5(4), 541-547. [Link]

- Michejda, C. J., Kroeger-Koepke, M. B., & Smith, R. H. (1990). 1,3-Dialkyl-3-acyltriazenes, a novel class of antineoplastic alkylating agents. Journal of Medicinal Chemistry, 33(5), 1507-1514. [Link]

- Cooper, H. K., Hauenstein, E., Kolar, G. F., & Kleihues, P. (1978). DNA alkylation and neuro-oncogenesis by 3,3-dimethyl-1-phenyltriazene.

- Holland-Frei Cancer Medicine. 6th edition. Kufe DW, Pollock RE, Weichselbaum RR, et al., editors. Hamilton (ON): BC Decker; 2003. [Link]

- Oncohema Key.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemscene.com [chemscene.com]

- 3. orgsyn.org [orgsyn.org]

- 4. 1,3-Dialkyltriazenes: reactive intermediates and DNA alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkylation of DNA by 1,3-dialkyl-3-acyltriazenes: correlation of biological activity with chemical behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-Dialkyl-3-acyltriazenes, a novel class of antineoplastic alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Base sequence selectivity in the alkylation of DNA by 1,3-dialkyl-3-acyltriazenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-メチル-1-(p-トリル)トリアゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-メチル-1-(p-トリル)トリアゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

solubility of 1-Methyl-3-p-tolyltriazene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Methyl-3-p-tolyltriazene in Organic Solvents

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 21124-13-0), a versatile reagent in organic synthesis, notably used for the methylation of carboxylic acids[1][2]. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's solubility profile, a theoretical framework for predicting its behavior in various organic solvents, and a robust experimental protocol for quantitative determination. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction to this compound

This compound is an acyclic triazene compound featuring a diazoamino functional group (–N=N–N–) linking a methyl group and a p-tolyl group[3][4]. Its utility in organic chemistry is significant, primarily as a mild and effective methylating agent for acidic compounds, proceeding via the evolution of nitrogen gas and the formation of N-methyltoluidine[5][6]. Understanding its solubility is paramount for its practical application, as this property governs the choice of reaction media, extraction solvents, and recrystallization systems for purification.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₁₁N₃[7]

-

Molecular Weight: 149.19 g/mol [7]

-

LogP (octanol-water partition coefficient): 2.40[7]

The molecule's structure, combining a non-polar aromatic ring (p-tolyl) and a moderately polar triazene linkage, suggests a nuanced solubility profile, favoring solvents of low to intermediate polarity. The LogP value of 2.40 quantitatively supports this, indicating a preference for lipophilic environments over aqueous media[7].

Theoretical Framework and Qualitative Solubility Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility. The molecular structure of this compound allows for specific intermolecular interactions that dictate its affinity for different solvent classes.

-

Van der Waals Forces: The p-tolyl group provides a significant non-polar surface area, enabling strong van der Waals interactions with non-polar solvents like alkanes (e.g., hexane) and aromatic solvents (e.g., toluene).

-

Dipole-Dipole Interactions: The triazene functional group (R-N=N-NH-R') possesses a dipole moment, allowing for favorable interactions with polar aprotic solvents such as ethers, ketones, and esters.

-

Hydrogen Bonding: The molecule has one hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptors (the nitrogen atoms)[7]. This suggests that while it may not be highly soluble in protic solvents like water or methanol (due to the dominant non-polar moiety), it can engage in hydrogen bonding, enhancing its solubility in solvents like ethanol or isopropanol compared to purely non-polar solvents.

Based on this analysis and available literature, a qualitative summary of known solubility can be established. The compound is explicitly noted as being "soluble in Ether"[8] and is frequently purified by recrystallization from hexane, often after being dissolved in a minimal amount of ether[5][6]. This indicates high solubility in diethyl ether and moderate to low solubility in hexane at room temperature, with solubility in hexane increasing upon heating.

Predicted Solubility in Common Organic Solvents

The following table synthesizes these principles to predict the solubility of this compound across a spectrum of common laboratory solvents.

| Solvent Class | Example Solvent | Dominant Intermolecular Force with Solute | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene | Van der Waals, π-stacking | High | The similar aromatic nature of the solvent and the p-tolyl group promotes strong affinity. |

| Non-Polar Aliphatic | Hexane | Van der Waals | Low to Medium | Favorable non-polar interactions, but less effective than aromatic solvents. Used for recrystallization[5][6]. |

| Polar Aprotic (Ethers) | Diethyl Ether, THF | Dipole-Dipole, Van der Waals | High | Balances non-polar interactions with dipole interactions at the triazene group. Documented as a good solvent[5][6][8]. |

| Polar Aprotic (Esters) | Ethyl Acetate | Dipole-Dipole, Van der Waals | High | Similar polarity to ethers, expected to be an effective solvent. |

| Polar Aprotic (Ketones) | Acetone | Dipole-Dipole | Medium to High | The strong dipole of the ketone may effectively solvate the triazene group. |

| Polar Aprotic (Halogenated) | Dichloromethane | Dipole-Dipole | High | An excellent general-purpose solvent for moderately polar organic compounds. |

| Polar Protic (Alcohols) | Ethanol, Methanol | Hydrogen Bonding, Dipole-Dipole | Medium | The alkyl chain interacts with the tolyl group, while the hydroxyl group can interact with the triazene moiety. |

| Polar Protic (Water) | Water | Hydrogen Bonding | Very Low | The large, non-polar p-tolyl group dominates, making the molecule hydrophobic despite H-bond capabilities. |

| Highly Polar Aprotic | DMF, DMSO | Dipole-Dipole | Medium | High polarity may effectively solvate the triazene group, but could be less compatible with the non-polar moiety. |

Quantitative Determination of Solubility: An Experimental Protocol

To move beyond qualitative prediction, quantitative measurement is essential. The isothermal equilibrium method is a reliable and widely adopted technique for determining the solubility of a solid compound in a solvent[10]. This protocol outlines a validated workflow using High-Performance Liquid Chromatography (HPLC) for concentration analysis.

Workflow for Isothermal Equilibrium Solubility Determination

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology

1. Materials and Equipment:

-

This compound (≥98% purity)[7]

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with PTFE-lined caps

-

Constant temperature shaker/incubator

-

Centrifuge (optional)

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

HPLC system with a UV detector (detection at ~220 nm is suitable for many triazines)[11] and a C18 column.

2. Preparation of Calibration Curve:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a series of standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard into the HPLC and record the peak area.

-

Plot peak area versus concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c).

3. Solubility Measurement:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. "Excess" means undissolved solid should be clearly visible.

-

Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A preliminary time-course study can validate the minimum time required.

-

After equilibration, let the vials stand in the temperature bath for 2-4 hours to allow the excess solid to settle. Centrifugation can be used to expedite this step.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

Accurately dilute a known volume of the filtrate with mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the peak area using the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility of the compound in that solvent at the specified temperature.

4. Trustworthiness and Self-Validation:

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 36, and 48 hours). The solubility value should remain constant once equilibrium is reached.

-

Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by melting point or spectroscopy) to ensure it has not undergone degradation or polymorphic transformation in the solvent.

-

Reproducibility: Perform each measurement in triplicate to ensure the precision of the results.

Factors Influencing Solubility and Practical Implications

Understanding the factors that modulate the solubility of this compound is crucial for its effective use.

Molecular Interactions and Solvent Choice

The interplay of forces between the solute and solvent is the primary determinant of solubility.

Caption: Solute-solvent interactions for this compound.

As the diagram illustrates, a solvent like diethyl ether is effective because it can favorably interact with both the non-polar (tolyl group) and polar (triazene linkage) regions of the molecule. In contrast, hexane interacts strongly only with the non-polar part, leading to lower overall solubility.

Temperature Effects

For most solid-liquid systems, solubility is an endothermic process, meaning it increases with temperature. This principle is exploited during recrystallization. This compound is dissolved in a minimal amount of a hot solvent (or solvent mixture like ether/hexane) in which it has high solubility, and then cooled. As the temperature drops, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution.

Practical Implications in Synthesis

-

Reaction Medium: For reactions involving this compound, solvents like THF, diethyl ether, or dichloromethane are excellent choices as they will fully dissolve the reagent, ensuring a homogeneous reaction mixture and facilitating optimal reaction kinetics.

-

Work-up and Extraction: The compound's low water solubility and high solubility in solvents like diethyl ether and ethyl acetate make it straightforward to extract from aqueous layers during a reaction work-up.

-

Purification: The moderate solubility in hot hexane versus low solubility in cold hexane makes it an ideal solvent for purification by recrystallization[5][6].

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar organic compound, with a strong preference for polar aprotic solvents like ethers and halogenated alkanes, and limited solubility in highly polar (water) or purely non-polar (alkanes) media. This guide has provided a theoretical basis for understanding these characteristics, a detailed experimental protocol for their quantitative determination, and an analysis of the practical implications for laboratory work. By leveraging this information, researchers can make informed decisions regarding solvent selection, leading to improved efficiency, yield, and purity in their synthetic endeavors.

References

- Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740-745. [Link]

- Yaghoubi, M., & Baxter, R. D. (2019). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. The Journal of Organic Chemistry, 84(15), 9645-9653. [Link]

- Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Semantic Scholar.

- Huang, Y., et al. (2025). Solubility of triazine reactive disperse dyes in supercritical CO2: Experiments and modeling. ResearchGate.

- Li, Q., et al. (2021). Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K.

- de Oliveira, C. B. A., et al. (2020). Assessment of the biological potential of diaryltriazene-derived triazene compounds. Scientific Reports, 10(1), 1-13. [Link]

- Sullivan, E. A., et al. (2013). Oil-soluble triazine sulfide scavenger.

- White, E. H., & Scherrer, H. (1961). Triazene, 1-methyl-3-p-tolyl. Organic Syntheses, 41, 97. [Link]

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals: this compound.

- Kolar, G. F. (1974). Synthesis of Biologically Active Triazenes from Isolable Diazonium Salts. ResearchGate.

- Solubility of Things. (n.d.). 2-Methylthio-1,3,5-triazine.

- GlpBio. (n.d.). 1-Methyl-3-(p-tolyl)triaz-1-ene.

- Wikipedia. (n.d.). Triazine.

- Wikipedia. (n.d.). Triazenes.

- Sharma, P., & Kumar, V. (2013). Triazenes and triazines. In Heterocyclic Scaffolds II (pp. 115-153). Springer, Berlin, Heidelberg. [Link]

- Liu, Y., et al. (2023). Synthesis and reactivity of aryl triazenes. ResearchGate.

- Frontier, A. (n.d.). Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.

- Majer, J., & Volešná, B. (1980). This compound and its Use in the Esterification of Acids. ResearchGate.

- Acedo-Valenzuela, M. I., et al. (2003). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. LCGC North America, 21(11). [Link]

Sources

- 1. 3-甲基-1-(对甲苯基)三氮烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of the biological potential of diaryltriazene-derived triazene compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazenes and triazines, Triazenes [ebrary.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. chemscene.com [chemscene.com]

- 8. This compound CAS#: 21124-13-0 [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

Introduction: The Chemical Nature of 1-Methyl-3-p-tolyltriazene

An In-depth Technical Guide to the Stability and Storage of 1-Methyl-3-p-tolyltriazene

This guide provides a comprehensive technical overview of the stability, storage, and handling of this compound (MTT), a versatile reagent used in organic synthesis and analytical chemistry. Aimed at researchers, chemists, and drug development professionals, this document synthesizes critical scientific literature to offer field-proven insights into the compound's behavior, ensuring both experimental success and operational safety.

This compound, with CAS Number 21124-13-0, is a crystalline solid that belongs to the aryldialkyltriazene class of compounds.[1][2] Its utility, primarily as a safe and effective methylating agent for carboxylic acids, stems from the reactive N=N-N functional group.[3][4] However, this same triazene moiety is the focal point of its inherent instability. The molecule exists in a tautomeric equilibrium between the 1-methyl and 3-methyl forms, which is crucial to understanding its reactivity and decomposition pathways.

Caption: Fig. 1: Tautomeric Equilibrium of this compound.

Understanding the factors that trigger the breakdown of this structure—namely temperature, light, and pH—is paramount for its proper storage, handling, and effective use in sensitive applications.

Intrinsic Stability Profile: A Multi-faceted Analysis

The stability of this compound is not absolute and is critically influenced by environmental conditions. While generally considered more stable than diazoalkane reagents, it is susceptible to thermal, photochemical, and hydrolytic degradation.[3]

Thermal Stability and Decomposition

Thermal stress is the most significant factor affecting the stability of MTT. While the solid is relatively stable at refrigerated temperatures, it becomes increasingly labile as temperatures rise.

Kinetic Parameters of Thermolysis: A kinetic study of the thermal decomposition of this compound in tetrachloroethylene revealed the following parameters, indicating a unimolecular decomposition process.[5]

| Parameter | Value | Significance |

| Activation Energy (Ea) | 29.2 kcal/mol | The energy barrier that must be overcome for decomposition to occur. |

| Entropy of Activation (ΔS≠) | Near-zero | Suggests a transition state with minimal stretching of the N-N bonds, consistent with a homolytic cleavage mechanism. |

Mechanism of Thermal Decomposition: Thermolysis proceeds via a homolytic breakdown of both tautomers, generating radical intermediates.[5] This radical pathway explains the formation of the observed major products: p-toluidine and N-methyl-p-toluidine. The generation of p-chlorotoluene in the study was a result of the radical abstracting a chlorine atom from the tetrachloroethylene solvent.[5]

Caption: Fig. 2: Proposed Thermal Decomposition Pathway.

Safety Advisory: The thermal decomposition of triazenes can be hazardous. An analog, 1-benzyl-3-p-tolyltriazene, has been reported to cause a violent explosion during sublimation at elevated temperatures (90–100°C).[3] This underscores the critical need to avoid excessive heating of this compound.

Photochemical Stability

Aryl triazenes are known to be sensitive to light. Photolytic decomposition is generally understood to proceed through a radical pathway, initiated by the absorption of UV radiation.[6] The cleavage of the triazene group is a facile photochemical process, releasing nitrogen gas.[6] Studies on related 1-aryl-3,3-dialkyltriazenes show that the quantum yield of photolysis is influenced by substituents on the aryl ring; electron-withdrawing groups tend to decrease the quantum yield and thus increase photostability.[6]

Given its structure, this compound should be considered photosensitive and protected from light to prevent degradation and the formation of radical impurities.

Hydrolytic Stability

The stability of MTT in aqueous media is highly pH-dependent. The triazene linkage is susceptible to acid-catalyzed hydrolysis. Kinetic studies on related triazene compounds show that decomposition in acidic conditions is a significant concern.[7][8][9][10][11] The mechanism often involves protonation of a nitrogen atom, followed by cleavage of the N-N bond.[11]

-

Acidic Conditions (pH < 7): Prone to rapid decomposition. The reaction is often subject to specific acid catalysis.[8]

-

Neutral to Basic Conditions (pH ≥ 7): The compound exhibits greater stability.[7]

Therefore, exposure to acidic environments, including acidic impurities or atmospheric CO2 in non-buffered aqueous solutions, should be minimized.

Recommended Storage and Handling Protocols

Based on the intrinsic stability profile, a self-validating system of storage and handling is essential to preserve the integrity of this compound.

Storage Conditions

Contradictory information exists in supplier literature, with some suggesting room temperature storage. However, based on the thermal and photochemical lability, this is ill-advised.

Optimized Storage Protocol:

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Minimizes the rate of thermal decomposition and reduces the risk associated with the compound's explosive potential at higher temperatures.[3][5] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative degradation and minimizes contact with atmospheric moisture and CO2, which can lead to hydrolysis.[1] |

| Light | Amber Vial / Opaque Container | Protects the compound from photolytic decomposition.[6][12] |

| Container | Tightly Sealed Container | Prevents sublimation and contamination from atmospheric components.[12] |

Safe Handling

Due to its chemical nature and potential hazards, strict safety protocols must be followed.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.[13]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[13]

-

Body Protection: Laboratory coat.[13]

-

Respiratory Protection: Use in a certified chemical fume hood is mandatory to avoid inhalation of dust or decomposition products.[13][14]

Handling Procedures:

-

Work Area: All manipulations should be performed in a well-ventilated chemical fume hood.[13]

-

Dispensing: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold solid.

-

Avoidance of Heat and Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use spark-proof tools where necessary.

-

Disposal: Waste should be treated as hazardous. A recommended laboratory-scale disposal method involves controlled acid-catalyzed hydrolysis in a fume hood to break down the triazene structure.[13] The resulting byproducts, which may include formaldehyde and aromatic amines, must also be disposed of according to institutional and local regulations.[13]

Impact of Impurities on Stability

The stability of this compound can be significantly compromised by impurities, particularly those from its synthesis.

Common Synthesis-Related Impurities:

-

1,5-di-p-tolyl-3-methyl-1,4-pentazadiene: The chief impurity from the common synthesis route.[3]

-

1,3-di-p-tolyltriazene: A trace impurity.[3]

-

Residual Acids/Bases: Catalysts or reagents from the synthesis can accelerate hydrolytic decomposition if not completely removed.

The presence of these impurities can potentially catalyze degradation, leading to a shorter shelf-life and inconsistent experimental results. Purification by sublimation or recrystallization from hexane is often employed to enhance purity and stability.[3] However, extreme caution must be exercised during sublimation due to the aforementioned explosion risk.[3]

Experimental Protocol: Stability Assessment by HPLC

To empirically determine the stability of a given batch of this compound under specific conditions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is well-suited for this purpose.[15][16][17][18]

Objective: To quantify the parent compound and detect the formation of its primary degradation product, p-toluidine.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

-

Prepare a stock solution of p-toluidine (e.g., 1 mg/mL) in acetonitrile.

-

Create a series of calibration standards by diluting the stock solutions.

-

-

Sample Preparation (Forced Degradation):

-

Thermal: Accurately weigh a sample of MTT into a vial, seal, and heat at a controlled temperature (e.g., 50°C) for a set time. Dissolve the residue in acetonitrile for analysis.

-

Photolytic: Dissolve a sample in a quartz vial and expose it to a UV light source for a set time.

-

Acidic Hydrolysis: Dissolve a sample in an acetonitrile/dilute HCl solution and let it stand for a set time. Neutralize before injection if necessary.

-

-

HPLC Conditions (Example):

-

Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm and 260 nm.[16]

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject standards to establish linearity and retention times.

-

Inject prepared samples from the stability study.

-

Quantify the decrease in the MTT peak area and the increase in the p-toluidine peak area over time.

-

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-甲基-1-(对甲苯基)三氮烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-Methyl-1-(p-tolyl)triazene 98 21124-13-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. lippertt.ch [lippertt.ch]

- 7. Triazene drug metabolites. Part 16.1 Kinetics and mechanism of the hydrolysis of aminoacyltriazenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Triazene drug metabolites. Part 4. Kinetics and mechanism of the decomposition of 1-aryl-3-benzoyloxymethyl-3-methyltriazenes in mixed aqueous–organic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The acid decomposition of 1-aryl-3,3-dialkyltriazenes. Mechanistic changes as a function of aromatic substitution, nucleophile strength, and solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Triazene drug metabolites. Part 13. The decomposition of 3-acyl-3-alkyl-1-aryltriazenes in aqueous sulfuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. angenechemical.com [angenechemical.com]

- 15. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

1-Methyl-3-p-tolyltriazene synthesis from p-toluidine

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-p-tolyltriazene from p-Toluidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a versatile reagent in organic chemistry, notably used for the methylation of carboxylic acids.[1] The synthesis is a two-stage process involving the initial diazotization of p-toluidine to form a stable p-toluenediazonium chloride intermediate, followed by an N-coupling reaction with methylamine.[2] This document elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, outlines critical safety considerations, and discusses potential side reactions and troubleshooting strategies. The aim is to equip researchers with the necessary expertise to perform this synthesis safely, efficiently, and with a high degree of reproducibility.

Foundational Principles: Mechanism and Rationale

The synthesis of this compound is a classic example of diazonium chemistry. Diazonium salts are highly valuable intermediates in organic synthesis, serving as precursors for a wide array of functional groups.[3][4] The overall transformation from p-toluidine proceeds in two distinct, sequential steps: